molecular formula C7H6BrNO2 B1367466 Methyl 6-bromonicotinate CAS No. 26218-78-0

Methyl 6-bromonicotinate

Cat. No.: B1367466
CAS No.: 26218-78-0
M. Wt: 216.03 g/mol
InChI Key: NFLROFLPSNZIAH-UHFFFAOYSA-N
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Description

Methyl 6-bromonicotinate, with the molecular formula C7H6BrNO2, is a widely used chemical reagent in organic synthesis. It is particularly valuable in the synthesis of various heterocyclic compounds. This compound is often used as a starting material for synthesizing nicotinic acid derivatives and pyridine-based ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-bromonicotinate can be synthesized through the esterification of 6-bromonicotinic acid. One common method involves the reaction of 6-bromonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of oxalyl chloride and dichloromethane. The 6-bromonicotinic acid is first converted to its acid chloride derivative using oxalyl chloride, followed by esterification with methanol. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

In Chemistry: Methyl 6-bromonicotinate is a valuable building block in organic synthesis. It is used to introduce various functional groups through electrophilic substitution reactions, constructing structurally diverse organic molecules .

In Biology and Medicine: In medicinal chemistry, this compound is a key precursor in the synthesis of potential hypolipidemic drugs. These drugs help regulate cholesterol levels, playing a role in treating cardiovascular diseases. It is also crucial in the preparation of nicotinic acid analogs known for their lipid-lowering effects .

In Industry:

    Agrochemicals: Used as a starting material for synthesizing novel pesticides or herbicides.

    Materials Science:

Comparison with Similar Compounds

Uniqueness: Methyl 6-bromonicotinate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chlorinated or iodinated counterparts. This unique reactivity makes it particularly valuable in the synthesis of heterocyclic compounds and in medicinal chemistry for developing hypolipidemic agents .

Properties

IUPAC Name

methyl 6-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLROFLPSNZIAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10537837
Record name Methyl 6-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10537837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26218-78-0
Record name Methyl 6-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10537837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-Bromonicotinate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

6-Hydroxynicotinic acid (31 g) and methylene bromide (300 mL) were added at 18° C. to 98.9 g of phosphorous pentabromide while stirring with a mechanical stirrer under an argon atmosphere. The mixture was warmed to 70° C. over 2 hours, and further stirred for 16 hours. The mixture was cooled to 10° C. and 300 mL of methanol (CAUTION: EXOTHERMIC) was added. The cooling bath was removed and stirring was continued for 1/2 hour more. A solution of 76 g of K2CO3 in 610 mL of water was added and stirred for a few minutes. The layers were separated. The aqueous layer was extracted with methylene bromide. The combined organic phase was filtered through celite, washed with water and stripped. The residue was dissolved in 200 mL of ethanol on the steam bath. To this hot solution, 400 mL of water was added and the mixture was cooled in an ice bath. The precipitated solid was filtered, washed with 20% ethanol in water and air-dried to give 38.3 g of methyl 6-bromo-nicotinate as a solid.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
phosphorous pentabromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of methyl 6-bromonicotinate in the synthesis of the new retinoid derivatives?

A1: this compound serves as a key reactant in the synthesis of retinoid derivative 1c []. The researchers employed a Suzuki coupling reaction, where this compound reacts with boronic acid derivative 2. This reaction forms an ester intermediate, which upon hydrolysis, yields the final retinoid derivative 1c [].

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